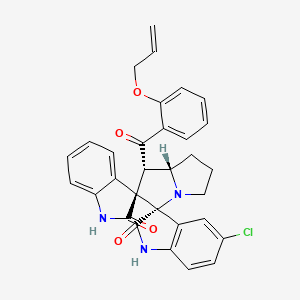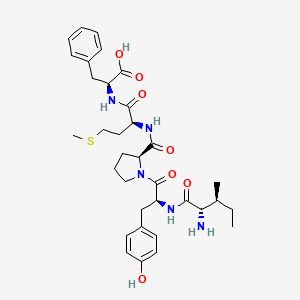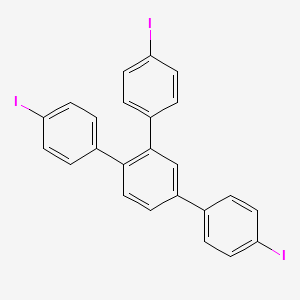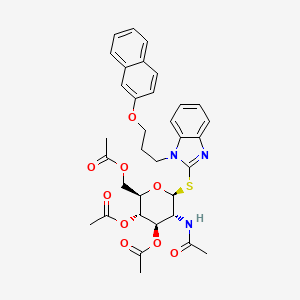![molecular formula C17H13N3O3S B12619499 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline CAS No. 920285-97-8](/img/structure/B12619499.png)
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a complex organic compound that features a nitro group, a phenoxy group, and a pyridinylsulfanyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline typically involves multi-step organic reactions. One common method involves the nitration of 4-phenoxyaniline, followed by the introduction of the pyridinylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and pyridinylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.
Applications De Recherche Scientifique
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The phenoxy and pyridinylsulfanyl groups may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: Shares the nitroaniline core but lacks the phenoxy and pyridinylsulfanyl groups.
4-Phenoxyaniline: Contains the phenoxy group but lacks the nitro and pyridinylsulfanyl groups.
Pyridin-4-ylsulfanyl derivatives: Compounds with similar pyridinylsulfanyl groups but different core structures.
Uniqueness
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
920285-97-8 |
|---|---|
Formule moléculaire |
C17H13N3O3S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-nitro-4-phenoxy-5-pyridin-4-ylsulfanylaniline |
InChI |
InChI=1S/C17H13N3O3S/c18-14-10-17(24-13-6-8-19-9-7-13)16(11-15(14)20(21)22)23-12-4-2-1-3-5-12/h1-11H,18H2 |
Clé InChI |
GEDYHYWYYYOMRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2)[N+](=O)[O-])N)SC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)

![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)


![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)




![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B12619486.png)
![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
